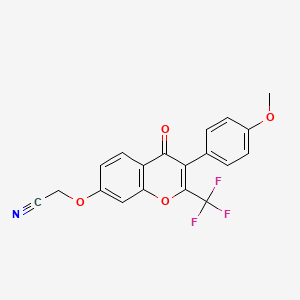

2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile

描述

2-((3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile is a synthetic chromone derivative characterized by a 4H-chromen-4-one core substituted at position 3 with a 4-methoxyphenyl group, at position 2 with a trifluoromethyl group, and at position 7 with an acetonitrile-linked oxy moiety. The compound’s structural uniqueness arises from the synergistic effects of its substituents: the electron-donating methoxy group on the phenyl ring, the electron-withdrawing trifluoromethyl group, and the polar acetonitrile side chain. These features likely influence its physicochemical properties, such as solubility, metabolic stability, and intermolecular interactions, making it a candidate for biological evaluations, particularly in anticancer research .

For example, 7-hydroxy chromones are alkylated with chloroacetonitrile in the presence of a base like potassium carbonate (e.g., ). The trifluoromethyl group may be introduced via electrophilic substitution or through pre-functionalized intermediates .

属性

IUPAC Name |

2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3NO4/c1-25-12-4-2-11(3-5-12)16-17(24)14-7-6-13(26-9-8-23)10-15(14)27-18(16)19(20,21)22/h2-7,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOCEAHGIMBQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the Acetonitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

化学反应分析

Types of Reactions

2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and chromen ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, sulfonates, and nitriles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

科学研究应用

Medicinal Chemistry Applications

-

Anticancer Activity :

- Several studies have indicated that derivatives of chromenones exhibit significant anticancer properties. For instance, compounds similar to 2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile have shown efficacy against various cancer cell lines, including breast and colon cancers. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development as anticancer agents .

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Material Science Applications

-

Fluorescent Dyes :

- Due to their unique structural characteristics, chromenones are being explored as fluorescent dyes in various applications, including bioimaging and photonic devices. The ability to tune their optical properties through chemical modifications allows for the development of materials with specific emission wavelengths .

- Polymer Chemistry :

Agricultural Chemistry Applications

- Pesticides and Herbicides :

Case Studies

作用机制

The mechanism of action of 2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

Pathways Involved: Influencing signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

相似化合物的比较

Table 1: Key Structural Analogues and Their Features

Substituent Analysis:

- 4-Methoxyphenyl vs. 4-Fluorophenyl (): The methoxy group (electron-donating) enhances π-π stacking in hydrophobic pockets, while fluorine (electron-withdrawing) improves metabolic stability and membrane permeability .

- Acetonitrile vs. Carboxylic Acid/Ester (–2): Acetonitrile’s nitrile group offers dipole interactions and resistance to esterase-mediated hydrolysis, unlike the labile ester or ionized carboxylic acid groups .

- Trifluoromethyl (CF₃) vs.

Anticancer Activity:

- N-(4-Oxo-2-CF₃-chromen-7-yl) Benzamides (–6): Demonstrated IC₅₀ values of 2.9–15.4 μM against A-549 (lung) and MCF-7 (breast) cancer cells. The benzamide moiety likely facilitates hydrogen bonding with kinase active sites .

- Methyl 2-((3-(4-FPh)-4-oxo-2-CF₃-chromen-7-yl)oxy)acetate (): Exhibited moderate cytotoxicity, with activity linked to the trifluoromethyl group’s stabilization of the chromone core .

- 2-((3-(4-MeOPh)-4-oxo-2-CF₃-chromen-7-yl)oxy)acetonitrile: While direct data are unavailable, structurally similar acetonitrile derivatives (e.g., ) show enhanced cytotoxicity compared to ester analogues, suggesting the nitrile’s role in improving target engagement .

Structural-Activity Relationship (SAR) Insights:

- Position of Methoxy Substituent (Para vs. Meta/Ortho): Para-substitution (as in the target compound) optimizes steric compatibility with flat binding pockets (e.g., enzyme active sites), while ortho-substitution () may reduce affinity due to steric clashes .

- Role of Trifluoromethyl: Compounds lacking CF₃ (e.g., ) show reduced activity, highlighting its critical role in stabilizing the chromone ring and enhancing hydrophobic interactions .

Physicochemical and Crystallographic Properties

- Crystallography (): Analogues with CF₃ and methoxy groups (e.g., ) exhibit planar chromone cores stabilized by intramolecular hydrogen bonds, as revealed by X-ray diffraction. The acetonitrile group’s linear geometry may facilitate crystal packing .

- Hirshfeld Surface Analysis (): Fluorine and oxygen atoms dominate molecular surfaces in fluorinated chromones, suggesting their prominence in intermolecular interactions. The acetonitrile’s cyano group may contribute to C≡N···H contacts in crystal lattices .

生物活性

The compound 2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 363.32 g/mol. The trifluoromethyl group enhances lipophilicity and biological activity, while the methoxy group may influence interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Anti-inflammatory Activity :

- Anticancer Activity :

- Antioxidant Properties :

The biological effects of this compound can be attributed to several mechanisms:

- Protein-Ligand Interactions : Molecular docking studies indicate that the trifluoromethyl group forms halogen bonds with amino acid residues in target proteins, enhancing binding affinity and biological activity .

- Dual Inhibition : The compound exhibits dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative disorders like Alzheimer's disease .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related chromene derivatives, providing insights into the potential applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。